molecular formula C13H17NO2 B1582200 Cyclohexyl phenylcarbamate CAS No. 3770-95-4

Cyclohexyl phenylcarbamate

Cat. No. B1582200
CAS RN: 3770-95-4
M. Wt: 219.28 g/mol
InChI Key: CEUNIYVZFAQQSI-UHFFFAOYSA-N
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Description

Cyclohexyl phenylcarbamate, also known as carbamic acid, N-phenyl-, cyclohexyl ester, is a compound with the molecular formula C13H17NO2 . It is used as a cosmetic ingredient for skin conditioning .


Synthesis Analysis

Cyclohexyl N-phenylcarbamate has been synthesized by the reaction of cyclohexanol and phenylisocyanate in the presence of a catalytic amount of HCl . This synthesis avoids the use of highly toxic and corrosive phosgene and does not require a poisonous carbon monoxide atmosphere .


Molecular Structure Analysis

The structure of Cyclohexyl N-phenylcarbamate has been solved by X-ray diffraction . The crystals are triclinic, with a dihedral angle of 30.68 (7)° between the phenyl ring and the carbamate group . The molecules are linked into infinite chains via N–H···O hydrogen bonds along the a axis .


Chemical Reactions Analysis

Cyclohexyl N-phenylcarbamate is a useful target for biotransformations by fungi . These biotransformations involve the microbiological hydroxylation of chemically non-activated hydrocarbon positions .


Physical And Chemical Properties Analysis

Cyclohexyl phenylcarbamate is soluble in water, with a solubility of 12.78 mg/L at 25 °C . Quantum-mechanical ab initio calculations for the free molecule reproduce well the observed bond lengths and valency angles .

Scientific Research Applications

Synthesis and Structural Analysis

  • Cyclohexyl N-phenylcarbamate is a target for biotransformations by fungi. A study detailed its synthesis and crystal structure solved by X-ray diffraction, highlighting the molecular arrangement and interaction through hydrogen bonds and C–H···π interactions (P. S. Pereira Silva et al., 2010).

Physicochemical Behavior and Hydrotropes

  • Research on cyclohexyl-n-alkanoate series, related to cyclohexyl phenylcarbamate, investigated their physicochemical behavior as hydrotropes. This study used methods like electrical conductivity, surface tension, and small-angle neutron scattering to understand adsorption, aggregation, and critical aggregation concentration (Marios Hopkins Hatzopoulos et al., 2012).

Application in Flotation Processes

  • A study on cyclohexyl hydroxamic acid, a compound related to cyclohexyl phenylcarbamate, examined its use as a collector in scheelite flotation. The research utilized Density Functional Theory (DFT) calculation, mineral flotation tests, and adsorption measurement to assess its effectiveness (Gang Zhao et al., 2013).

Chiral Separation Materials

  • Cyclohexyl phenylcarbamate derivatives were used to synthesize chiral selectors for enantiomeric separation. The study explored the influence of substituents on chiral recognition and enantioseparation abilities, significantly contributing to the field of chiral chromatography (Sheng Tang et al., 2018).

Palladium-Catalyzed Reactions

  • Palladium catalysis involvingC-H bond functionalization of O-phenylcarbamates, related to cyclohexyl phenylcarbamate, demonstrated the formation of biaryl C-C linkages using sodium persulfate. This work was significant in the field of catalytic C-H bond activation and provided insights into using O-carbamates as directing groups (Xiaodan Zhao et al., 2010).

Pharmaceutical Applications

  • Compounds containing phenyl phenylcarbamate moiety, similar to cyclohexyl phenylcarbamate, were investigated for their potential in treating Alzheimer's disease. The study developed a method for preparing benzoic acids derivatives, which could lead to new anti-Alzheimer drugs (Urban Košak et al., 2020).

Catalysis in Aqueous Media

  • Research involving the selective hydrogenation of phenol derivatives to cyclohexanone used catalysts that are relevant to the study of cyclohexyl phenylcarbamate. This study is crucial in the context of manufacturing polyamides in the chemical industry (Yong Wang et al., 2011).

Chiral Fluorescent Sensors

  • Phenylcarbamate derivatives of amylose and β-cyclodextrin, related to cyclohexyl phenylcarbamate, were developed as chiral fluorescent sensors. This research focused on the enantioselective fluorescence response of these sensors toward chiral analytes, contributing significantly to the field of chiral analysis (T. Ikai et al., 2016).

Chemical Transformations

  • A study explored various chemical transformations of alkyl (4-aminophenyl)carbamates, closely related to cyclohexyl phenylcarbamate, to produce diverse organic compounds. This research is valuable for understanding the reactivity and applications of these carbamates in organic chemistry (A. V. Velikorodov et al., 2013).

properties

IUPAC Name

cyclohexyl N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUNIYVZFAQQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289228
Record name cyclohexyl phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl phenylcarbamate

CAS RN

3770-95-4
Record name 3770-95-4
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Record name cyclohexyl phenylcarbamate
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Record name cyclohexyl N-phenylcarbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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